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molecular formula C10H14FN3O B8288815 N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide

N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide

Cat. No. B8288815
M. Wt: 211.24 g/mol
InChI Key: UZPCGKBJFDUCHZ-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a solution of compound 35 (4.60 g, 17.5 mmol) in anhydrous tetrahydrofuran (185 mL) was added, under argon, N-ethylethylenediamine (1.80 mL, 17.5 mmol). The mixture was stirred at room temperature for 24 h. The solvent was evaporated under vacuum and the residue was suspended in dichloromethane (95 mL). A 1.0 N aqueous sodium hydroxide solution (140 mL) was added to the mixture. The solution was decanted and the aqueous layer was extracted with dichloromethane (6×120 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under reduced pressure. The residue was chromatographed (Al2O3, CH2Cl2/EtOH, 98/2, v/v) to give compound 36 (3.37 g, 15.9 mmol) as a yellow solid. Yield 91%; Rf (Al2O3, CH2Cl2/EtOH, 98/2, v/v) 0.16; mp 51-52° C.; IR (KBr) ν 1300, 1416, 1554, 1675, 2700-3050, 3100-3600 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.07 (t, 3H, J=7.1 Hz), 2.63 (q, 2H, J=7.1 Hz), 2.76 (se, 1H), 2.83 (t, 2H, J=5.8 Hz), 3.50 (m, 2H), 7.33 (s, 1H), 7.54 (m, 1H), 7.74 (se, 1H), 8.24 (d, 1H, J=5.1 Hz); MS m/z 212 (M+H+, 1), 124 (8), 96 (15), 71 (19), 58 (100).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][N:19]=1)[C:5]([O:7]C1C=CC([N+]([O-])=O)=CC=1)=O.[CH2:20]([NH:22][CH2:23][CH2:24][NH2:25])[CH3:21]>O1CCCC1>[CH2:20]([NH:22][CH2:23][CH2:24][NH:25][C:5](=[O:7])[C:4]1[CH:17]=[CH:18][N:19]=[C:2]([F:1])[CH:3]=1)[CH3:21]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
FC=1C=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=CN1
Name
Quantity
185 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)NCCN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
A 1.0 N aqueous sodium hydroxide solution (140 mL) was added to the mixture
CUSTOM
Type
CUSTOM
Details
The solution was decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (6×120 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Al2O3, CH2Cl2/EtOH, 98/2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)NCCNC(C1=CC(=NC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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